N-(4-Methylbenzylidene)-O-toluidine

Description

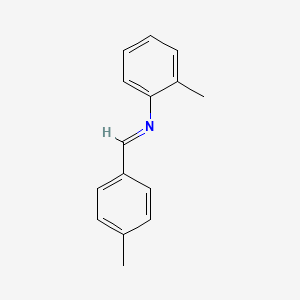

N-(4-Methylbenzylidene)-O-toluidine is a Schiff base compound formed via the condensation of o-toluidine (2-methylaniline) and 4-methylbenzaldehyde. Schiff bases are characterized by an imine (-C=N-) linkage and are widely studied for their diverse applications in coordination chemistry, catalysis, and medicinal chemistry due to their tunable electronic and steric properties .

The compound’s structure consists of a methyl-substituted benzylidene group attached to the amine nitrogen of o-toluidine. Its synthesis typically involves refluxing equimolar amounts of the aldehyde and amine in ethanol, followed by purification via recrystallization . Notably, o-toluidine itself is a known carcinogen, with metabolic pathways involving N-oxidation and DNA adduct formation, which may influence the biological behavior of its derivatives .

Properties

CAS No. |

30862-09-0 |

|---|---|

Molecular Formula |

C15H15N |

Molecular Weight |

209.29 g/mol |

IUPAC Name |

N-(2-methylphenyl)-1-(4-methylphenyl)methanimine |

InChI |

InChI=1S/C15H15N/c1-12-7-9-14(10-8-12)11-16-15-6-4-3-5-13(15)2/h3-11H,1-2H3 |

InChI Key |

OCBXIPITTZSYPB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C=NC2=CC=CC=C2C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(4-Methylbenzylidene)-O-toluidine can be synthesized through a condensation reaction between 4-methylbenzaldehyde and O-toluidine. The reaction is typically carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization .

Industrial Production Methods

In an industrial setting, the synthesis of this compound follows similar principles but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and reaction time to ensure high yield and purity. The product is then purified using techniques such as distillation or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(4-Methylbenzylidene)-O-toluidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the azomethine group to an amine group.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).

Major Products Formed

Oxidation: Produces corresponding oxides or quinones.

Reduction: Yields primary amines.

Substitution: Results in halogenated or nitrated derivatives.

Scientific Research Applications

N-(4-Methylbenzylidene)-O-toluidine has a wide range of applications in scientific research:

Chemistry: Used as a ligand in coordination chemistry to form metal complexes with various transition metals.

Biology: Investigated for its antimicrobial and antioxidant properties.

Medicine: Explored for potential therapeutic applications due to its biological activity.

Industry: Utilized in the synthesis of dyes, pigments, and other organic compounds.

Mechanism of Action

The mechanism of action of N-(4-Methylbenzylidene)-O-toluidine involves its interaction with biological molecules through the azomethine group. This group can form coordination bonds with metal ions, influencing various biochemical pathways. The compound’s biological activity is attributed to its ability to disrupt microbial cell walls and inhibit oxidative stress .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

N-(4-Methylbenzylidene)-O-toluidine belongs to a class of Schiff bases with variations in substituents on both the benzylidene and aniline moieties. Key structural analogs include:

Key Observations:

Substituent Effects on Reactivity and Stability: Electron-donating groups (e.g., methyl in this compound) enhance the stability of the imine bond compared to electron-withdrawing groups (e.g., chloro in N-(4-Chlorobenzylidene)-4-methylaniline). This is due to increased electron density at the C=N bond, reducing susceptibility to hydrolysis .

Biological Activity: The o-toluidine moiety in this compound may retain metabolic pathways leading to N-hydroxylation and DNA adduct formation, as observed in o-toluidine itself . Thiazolidinedione derivatives with 4-methylbenzylidene groups exhibit dual anticancer and anti-hyperglycemic activities via VEGFR-2 inhibition and PPARγ activation, suggesting that structural hybridization can diversify biological functions .

Synthetic Yields and Conditions: this compound is synthesized in 58% yield via ethanol reflux, comparable to other Schiff bases . Chloro-substituted analogs may require longer reaction times due to reduced aldehyde reactivity .

Toxicity and Metabolic Considerations

- This compound : The o-toluidine component undergoes CYP2E1-mediated oxidation to form N-hydroxylated metabolites, which can generate DNA-reactive species (e.g., nitrenium ions) and induce bladder epithelial cell proliferation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.